molecular formula C14H8ClNO2S B1268546 6-chloro-2-thien-2-ylquinoline-4-carboxylic acid CAS No. 33289-51-9

6-chloro-2-thien-2-ylquinoline-4-carboxylic acid

Cat. No.: B1268546
CAS No.: 33289-51-9
M. Wt: 289.7 g/mol
InChI Key: YAEBJLYHBXALJR-UHFFFAOYSA-N
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Description

6-chloro-2-thien-2-ylquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the 6th position, a thiophene ring at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-thien-2-ylquinoline-4-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophene with 2-chlorobenzoyl chloride can yield the desired quinoline derivative through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent selection, temperature control, and the use of catalysts are crucial in scaling up the production process. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-thien-2-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while substitution of the chlorine atom can produce various substituted quinoline derivatives .

Scientific Research Applications

6-chloro-2-thien-2-ylquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-2-thien-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s quinoline core allows it to intercalate with DNA, disrupting replication and transcription processes. Additionally, the presence of the thiophene ring can enhance its binding affinity to various receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-thien-2-ylquinoline-4-carboxylic acid is unique due to the presence of both a thiophene ring and a carboxylic acid group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-chloro-2-thiophen-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2S/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEBJLYHBXALJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347783
Record name 6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33289-51-9
Record name 6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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